molecular formula C8H6Cl2O2 B6204178 2-chloro-3-(chloromethyl)benzoic acid CAS No. 1379306-99-6

2-chloro-3-(chloromethyl)benzoic acid

Cat. No.: B6204178
CAS No.: 1379306-99-6
M. Wt: 205.03 g/mol
InChI Key: VYTHYTHQDZFUNN-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)benzoic acid is a solid benzoic acid derivative of high interest in organic and medicinal chemistry research. It serves as a versatile and valuable synthetic building block. The presence of both a chloro and a chloromethyl substituent on the aromatic ring provides two distinct, reactive sites for further functionalization . The carboxylic acid group can be utilized for condensation reactions or to form salt complexes, while the chloromethyl group is particularly useful for nucleophilic substitution reactions, allowing for the extension of molecular structures or the creation of polymer-supported ligands . Compounds with a chloromethyl group on an aromatic ring, such as 4-(chloromethyl)benzoic acid, are frequently employed in the synthesis of more complex molecules, including potential pharmaceutical candidates . For instance, related chloromethyl-benzoic acid structures have been used in the development of novel salicylic acid derivatives investigated for their bioactive properties . Researchers value this bifunctional reagent for constructing compound libraries and exploring structure-activity relationships. This product is intended for research applications as a chemical precursor and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1379306-99-6

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)benzoic acid

InChI

InChI=1S/C8H6Cl2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

VYTHYTHQDZFUNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Chloro 3 Chloromethyl Benzoic Acid

Direct Synthesis Strategies

Direct synthesis strategies aim to introduce the chloro, chloromethyl, and carboxyl functional groups onto an aromatic ring in a single or a few straightforward steps. These methods are often prized for their efficiency and atom economy.

Regioselective Halogenation Approaches for Aromatic Ring Chlorination

The introduction of a chlorine atom at a specific position on the benzoic acid backbone is a critical step. The directing effects of the existing functional groups on the aromatic ring play a crucial role in determining the position of the incoming chlorine atom. For instance, in the chlorination of benzoic acid, the carboxyl group is a deactivating, meta-directing group. However, achieving specific substitution patterns, especially in the presence of multiple substituents, can be challenging.

Research has shown that the chlorination of benzoic acid with reagents like hydrochloric acid and potassium chloride can lead to a mixture of isomeric dichlorobenzoic acids, such as 3,4-dichloro and 2,5-dichlorobenzoic acids. zenodo.org The chlorination of p-toluic acid using a Lewis acid catalyst like ferric chloride has been reported to yield primarily 3-chloro-p-toluic acid. stackexchange.com

Selective Side-Chain Chlorination Techniques for Methyl Groups

The chlorination of a methyl group attached to a benzene (B151609) ring, known as side-chain chlorination, is typically a free-radical reaction. almerja.net This process can be initiated by light and often results in a mixture of products, including benzyl (B1604629) chloride, benzal chloride, and benzotrichloride, depending on the reaction conditions. almerja.net For the synthesis of 2-chloro-3-(chloromethyl)benzoic acid, a selective monochlorination of the methyl group is required.

A patented process describes the selective chlorination of a 2-alkyl group of a 2-alkyl benzoic acid or its ester. google.com This method involves adding hydrogen chloride to the substrate before introducing chlorine gas in the presence of actinic radiation at low temperatures, ranging from -20°C to 20°C. google.com This technique aims to control the extent of chlorination and favor the formation of the desired monochlorinated product.

Carboxylation Reactions for Aromatic Precursors

Carboxylation involves the introduction of a carboxylic acid group onto an aromatic ring. One innovative approach is the one-pot chlorocarboxylation of toluenes using chlorine dioxide under photoirradiation. nih.govsemanticscholar.org This metal-free and mild method can produce 2- and 4-chlorobenzoic acids in a single step. nih.govsemanticscholar.org The proposed mechanism suggests that the reaction starts with the chlorination of the toluene, followed by hydrogen abstraction from the methyl group to form a benzyl radical, which then undergoes carboxylation. nih.govsemanticscholar.org Another method involves the photoinduced carboxylation of benzylic C-H bonds with CO2 in the presence of a ketone and a nickel complex. lookchem.com

Multi-Step Synthetic Sequences from Simpler Precursors

Multi-step syntheses provide a more controlled and often higher-yielding route to complex molecules like this compound by building the molecule step-by-step from simpler, readily available starting materials.

Derivatization from Ortho-chlorinated Benzoic Acid Precursors

A common strategy involves starting with an ortho-chlorinated benzoic acid derivative. 2-Chlorobenzoic acid, for example, can be prepared by the oxidation of 2-chlorotoluene (B165313) using potassium permanganate (B83412) or by the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.comnbinno.com From 2-chlorobenzoic acid, further functionalization can be carried out. For instance, bromination of 2-chlorobenzoic acid in an NBS/sulfuric acid system can yield 5-bromo-2-chlorobenzoic acid. google.com While not directly leading to the target compound, this illustrates the potential for further substitution reactions on the aromatic ring.

A more direct route could involve starting with 2-chloro-3-methylbenzoic acid. This key intermediate can be synthesized by methods such as the diazo hydrogenation method or the butyllithium (B86547) method. patsnap.com A patented method describes the preparation of 2-chloro-3-methylbenzoic acid from 2,6-dimethyl chlorobenzene (B131634) through an oxidation reaction. patsnap.com Once 2-chloro-3-methylbenzoic acid is obtained, the final step would be the selective side-chain chlorination of the methyl group, as described previously.

Pathways Involving Functional Group Interconversions at the Chloromethyl Moiety

Functional group interconversion (FGI) is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk In the context of synthesizing this compound, a precursor with a different functional group at the 3-position could be converted to the chloromethyl group.

For example, a hydroxymethyl group (-CH₂OH) could be converted to a chloromethyl group (-CH₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). vanderbilt.edu This approach would involve the synthesis of 2-chloro-3-(hydroxymethyl)benzoic acid as an intermediate.

Another possibility is the reduction of a carboxylic acid or ester group at the 3-position to an alcohol, followed by chlorination. For instance, if a diester precursor is available, one of the ester groups could be selectively reduced to an alcohol.

The reverse is also possible, where a chloromethyl group is part of the starting material. For instance, 3-(chloromethyl)benzoyl chloride has been used in the synthesis of other complex molecules. nih.govacs.org This highlights the stability and utility of the chloromethyl group in synthetic transformations. chempanda.comwikipedia.org

Interactive Data Table: Synthetic Precursors and Intermediates

Compound NameMolecular FormulaRole in Synthesis
This compoundC₈H₆Cl₂O₂Target Compound
2-Chlorobenzoic acidC₇H₅ClO₂Precursor
2-ChlorotolueneC₇H₇ClPrecursor
2-chloro-3-methylbenzoic acidC₈H₇ClO₂Intermediate
3-(chloromethyl)benzoyl chlorideC₈H₅Cl₂OPrecursor
TolueneC₇H₈Precursor
p-Toluic acidC₈H₈O₂Model Compound
2,6-dimethyl chlorobenzeneC₈H₉ClPrecursor

Green Chemistry and Sustainable Synthesis Considerations

The development of sustainable synthetic pathways for this compound is centered on the core principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. The following sections delve into specific strategies that can be employed to achieve a more sustainable synthesis of this target molecule.

Solvent-Free or Low-Solvent Reaction Systems

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. For the synthesis of this compound, which could plausibly be synthesized via the chloromethylation of 2-chlorobenzoic acid, moving towards solvent-free or low-solvent conditions is a key consideration.

Another approach involves the use of greener, more benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of phase-transfer catalysis (PTC) can facilitate reactions between water-insoluble organic substrates and aqueous reagents, potentially enabling the chloromethylation of 2-chlorobenzoic acid in an aqueous medium. Research on the chloromethylation of aromatic hydrocarbons has shown that a catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst like PEG-800 can be effective in aqueous media. rsc.org

An efficient and environmentally friendly process for the chloromethylation of substituted benzenes has been described using cyclohexane (B81311) as a solvent, which is considered a more environmentally benign solvent compared to many chlorinated hydrocarbons. google.com In this process, paraformaldehyde and hydrogen chloride are reacted in cyclohexane, followed by the addition of the aromatic substrate and a catalytic amount of acetic acid. google.com This approach avoids the use of more hazardous solvents and can lead to high yields of the desired chloromethylated product. google.com

Solvent SystemAdvantagesDisadvantages
Solvent-Free Eliminates solvent waste, reduces toxicity and flammability risks, can lead to higher reaction rates.May require higher temperatures, potential for solid-state mixing challenges, may not be suitable for all substrates.
Water Non-toxic, non-flammable, abundant, and inexpensive.Poor solubility of many organic reactants, may require phase-transfer catalysts or other additives.
Cyclohexane Lower toxicity than many chlorinated solvents, can be recycled.Still a volatile organic compound, requires careful handling and recovery.
Low-Solvent Reduces the overall volume of solvent used, leading to less waste.Still generates some solvent waste, requires optimization to minimize solvent use while maintaining reaction efficiency.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions, often under milder conditions and with lower energy consumption. In the synthesis of this compound, the choice of catalyst is critical for achieving high yields and minimizing the formation of byproducts.

The chloromethylation of deactivated aromatic rings, such as 2-chlorobenzoic acid, typically requires a catalyst. Lewis acids are commonly employed for this purpose. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but can be required in stoichiometric amounts and can generate significant amounts of acidic waste. dur.ac.uk The development of more active and recyclable catalysts is a key area of research.

Several patents describe the use of various Lewis acid catalysts for the chloromethylation of benzoyl chloride and its derivatives, which could be a precursor to the target molecule. These include zinc chloride, ferric chloride, stannic chloride, and others. google.comgoogle.com One patent suggests that using these catalysts in a one-step synthesis from benzoyl chloride and paraformaldehyde is a "clean and environmentally-friendly" method with minimal waste. google.com Another patent highlights a method for the chloromethylation of aromatic ring compounds using an alkylsulfonate amine ylide compound as a catalyst, which can be recovered and reused. google.com

The use of solid acid catalysts is another promising avenue. These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst recycling. While specific examples for the synthesis of this compound are not documented, the principle of using heterogeneous catalysts to improve the greenness of the process is well-established.

Catalyst TypeExamplesAdvantages
Homogeneous Lewis Acids AlCl₃, FeCl₃, ZnCl₂High activity, good solubility in organic solvents.
Heterogeneous Catalysts Zeolites, Montmorillonite claysEasy separation and recycling, reduced waste generation.
Phase-Transfer Catalysts Quaternary ammonium (B1175870) salts, PEGFacilitates reactions in biphasic systems (e.g., organic/aqueous), can enhance reaction rates.
Organocatalysts Alkylsulfonate amine ylidesMetal-free, potentially lower toxicity, can be designed for specific reactions.

Atom Economy and Waste Minimization in Synthetic Design

A fundamental principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. This concept is quantified by the "atom economy," which is a theoretical measure of the efficiency of a reaction. A higher atom economy signifies a greener process with less waste generation.

The ideal synthesis of this compound would involve a reaction pathway with 100% atom economy, where all the atoms of the reactants are incorporated into the desired product. The chloromethylation of 2-chlorobenzoic acid with formaldehyde (B43269) and hydrogen chloride, in theory, can have a high atom economy, as the main byproduct is water.

Hypothetical Atom Economy Calculation for the Synthesis of this compound:

Reactants: 2-chlorobenzoic acid (C₇H₅ClO₂) + Formaldehyde (CH₂O) + Hydrogen Chloride (HCl)

Product: this compound (C₈H₆Cl₂O₂) + Water (H₂O)

CompoundMolecular Weight ( g/mol )
2-chlorobenzoic acid156.57
Formaldehyde30.03
Hydrogen Chloride36.46
Total Reactant Mass 223.06
This compound205.04
Water18.02

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (205.04 / 223.06) x 100 ≈ 91.9%

This calculation demonstrates a high theoretical atom economy. However, in practice, the actual amount of waste generated is often higher due to side reactions, the use of excess reagents, and the generation of solvent and catalyst waste.

Another important metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. For the synthesis of this compound, minimizing the E-factor would involve:

Optimizing reaction conditions to achieve high yields and selectivity, thus reducing byproducts.

Using catalytic amounts of reagents instead of stoichiometric amounts.

Minimizing or eliminating the use of solvents, or using recyclable solvents.

Developing efficient purification methods that minimize waste.

A patent for a related compound, 3-chloromethyl benzoic acid, claims a process that has "less waste" which can be "harmlessly processed," indicating a focus on waste minimization. google.com The process involves a one-step reaction which can inherently reduce waste compared to multi-step syntheses. google.com

By focusing on solvent-free or low-solvent systems, employing efficient and recyclable catalysts, and designing the synthesis with high atom economy and a low E-factor in mind, the production of this compound can be made significantly more sustainable.

Chemical Transformations and Reactivity Studies of 2 Chloro 3 Chloromethyl Benzoic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group of 2-chloro-3-(chloromethyl)benzoic acid is a primary site for a variety of chemical transformations, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions and Kinetic Studies

The conversion of this compound to its corresponding esters is a fundamental reaction. A notable example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid. nih.govacs.org This esterification can be achieved by reacting 3-(chloromethyl)benzoyl chloride with salicylic acid in acetone, using pyridine (B92270) as a catalyst. nih.govacs.org The reaction can be accelerated using microwave irradiation (600 W for 5 minutes) or through heat-induced reflux. nih.govacs.org The yield of this specific reaction is reported to be approximately 73.27 ± 4.66%. nih.gov

Kinetic studies of benzoic acid esterification, in general, provide a framework for understanding the reactivity of this compound. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua Mathematical models have been developed to calculate the kinetic characteristics of such reactions, which are crucial for optimizing industrial processes. dnu.dp.ua Phase-transfer catalysis (PTC) has also been employed for the esterification of benzoic acid to produce chloromethyl benzoate, highlighting an alternative synthetic route. phasetransfercatalysis.com

Table 1: Esterification of this compound Derivative

Reactants Catalyst/Conditions Product Yield Reference
3-(chloromethyl)benzoyl chloride, Salicylic acid Pyridine, Acetone, Microwave (600W, 5 min) or Reflux 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid 73.27 ± 4.66% nih.govacs.org

Amide Formation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be readily converted to amides, which are significant in medicinal chemistry. researchgate.net A general and efficient method for amide synthesis involves the direct condensation of carboxylic acids with amines. nih.govresearchgate.net Various reagents can activate the carboxylic acid for this transformation. One approach is the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618), which can then react with the carboxylic acid to form an activated acyloxy-phosphonium species. researchgate.netnih.gov This intermediate subsequently reacts with a primary or secondary amine to yield the corresponding amide in good to excellent yields at room temperature. researchgate.netnih.gov

Another method employs titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov This reaction is typically performed in pyridine at elevated temperatures (e.g., 85 °C) and is applicable to a wide range of substrates. nih.gov For sterically hindered carboxylic acids or amines, the yields may be lower. nih.gov

While direct examples of peptide coupling with this compound are not detailed, analogous reactions with other benzoic acid derivatives provide insight. For instance, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) in combination with a phosphine (B1218219) reagent has been used for the synthesis of dipeptides. nih.gov This highlights the potential for activating the carboxylic acid group for the formation of peptide-like linkages.

Table 2: General Conditions for Amide Formation from Benzoic Acids

Activating Reagent/Catalyst Conditions Substrate Scope Reference
N-chlorophthalimide / PPh₃ Room Temperature, MeCN Aliphatic, benzylic, and aromatic carboxylic acids; primary and secondary amines researchgate.netnih.gov
TiCl₄ 85 °C, Pyridine Wide range of carboxylic acids and amines nih.gov
Tosyl chloride Solvent-free Carboxylic acids and amines researchgate.net

Reduction Pathways to Aldehydes and Alcohols

The reduction of the carboxylic acid group in this compound can lead to the formation of the corresponding aldehyde or primary alcohol. Generally, the reduction of carboxylic acids to aldehydes is a challenging transformation as aldehydes are more easily reduced than carboxylic acids. However, specific methods exist. For instance, the Rosenmund reduction, which utilizes a poisoned catalyst, can be used to convert acyl chlorides (derivable from the carboxylic acid) to aldehydes. google.com

The reduction of carboxylic acids to primary alcohols is more straightforward. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with an additive like zinc chloride. sciencemadness.org A patent describes a process where 2-chloro-3-chloromethylpyridine is first converted to 2-chloro-3-pyridyl methyl acetate (B1210297), which is then hydrolyzed to 2-chloro-3-pyridyl methyl alcohol. google.com This alcohol can then be oxidized to the corresponding aldehyde. google.com While this example involves a pyridine derivative, the principles of reduction and oxidation are relevant.

Table 3: General Reagents for the Reduction of Carboxylic Acids

Reagent Product Notes Reference
Lithium aluminum hydride (LiAlH₄) Primary Alcohol Highly reactive, requires anhydrous conditions libretexts.org
Sodium borohydride (NaBH₄) / Zinc Chloride Primary Alcohol Milder than LiAlH₄ sciencemadness.org
Rosenmund Reduction (of acyl chloride) Aldehyde Uses a poisoned catalyst to prevent over-reduction google.com

Decarboxylation Mechanisms and Conditions

Decarboxylation of benzoic acids to produce the corresponding arene is a reaction that typically requires harsh conditions, often involving high temperatures (above 140 °C) and the presence of ortho-substituents. nih.gov However, recent advancements have enabled decarboxylation under milder conditions. One such method involves a photoinduced ligand-to-metal charge transfer (LMCT) in copper benzoates, which facilitates radical decarboxylation at temperatures as low as 35 °C. nih.gov This process generates an aryl radical that can be trapped, for instance, in a hydroxylation reaction to form a phenol. nih.gov The efficiency of this radical decarboxylation can be influenced by the electronic properties of the substituents on the benzoic acid. nih.gov

Reactivity of the Chloromethyl Group

The chloromethyl group of this compound is a key site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S_N1 and S_N2)

The benzylic chloride of the chloromethyl group is susceptible to attack by nucleophiles. The mechanism of this substitution, whether S_N1 or S_N2, will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

An example of a nucleophilic substitution reaction is the reaction of 2-chloro-3-chloromethylpyridine with sodium acetate in ethanol (B145695). google.com In this case, the acetate anion acts as the nucleophile, displacing the chloride to form 2-chloro-3-pyridyl methyl acetate. google.com This reaction proceeds via refluxing, suggesting that elevated temperatures are required. google.com The formation of a benzylic ester from a benzylic halide is a classic example of an S_N2 reaction, especially with a moderately good nucleophile like acetate. However, under conditions that favor ionization (e.g., a polar protic solvent), an S_N1 pathway could also be operative.

The resulting ester can then be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding alcohol, 2-chloro-3-pyridyl methyl alcohol. google.com This two-step sequence effectively replaces the chlorine of the chloromethyl group with a hydroxyl group.

Table 4: Nucleophilic Substitution at the Chloromethyl Group (Analogous System)

Substrate Nucleophile/Conditions Product Reference
2-chloro-3-chloromethylpyridine Sodium acetate, Ethanol, Reflux 2-chloro-3-pyridyl methyl acetate google.com
2-chloro-3-pyridyl methyl acetate 10% Sodium hydroxide (B78521), 25 °C 2-chloro-3-pyridyl methyl alcohol google.com
Alkylation Studies with Various Nucleophiles

The chloromethyl group in this compound is a potent electrophilic site, readily undergoing nucleophilic substitution reactions (SN1 and SN2 type mechanisms) with a wide array of nucleophiles. The benzylic position of the chlorine atom enhances its reactivity compared to a simple alkyl chloride, as the transition states leading to substitution are stabilized by the adjacent aromatic ring. doubtnut.com

The general scheme for the alkylation of this compound with a generic nucleophile (Nu-) can be represented as follows:

Scheme 1: General Alkylation Reaction

A variety of nucleophiles can be employed in this transformation, leading to a diverse set of derivatives. The reaction conditions for these alkylations typically involve a polar solvent and may be facilitated by the presence of a base to deprotonate the nucleophile or to neutralize the liberated hydrochloric acid.

Nucleophile (Nu-H)Product ClassTypical Reaction Conditions
Alcohol (R-OH)EtherBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF)
Thiol (R-SH)ThioetherBase (e.g., NaH, Et₃N), Aprotic Solvent (e.g., THF, DMF)
Amine (R₂NH)AmineAprotic Solvent (e.g., THF, CH₃CN), often with excess amine or a non-nucleophilic base
Formation of Ethers, Thioethers, and Amines

Building upon the general principle of alkylation, the synthesis of specific ethers, thioethers, and amines from this compound is a straightforward application of nucleophilic substitution.

Ether Formation: The reaction with alcohols or phenols in the presence of a base, such as sodium hydride or potassium carbonate, yields the corresponding ethers. For instance, the reaction with methanol (B129727) in the presence of a suitable base would produce 2-chloro-3-(methoxymethyl)benzoic acid. A patent describing the synthesis of related 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acids from a bromomethyl precursor suggests that such etherification is a feasible and efficient process.

Thioether Formation: Similarly, thiols and thiophenols, which are excellent nucleophiles, readily displace the benzylic chloride to form thioethers. These reactions often proceed under mild conditions, typically in the presence of a base like triethylamine (B128534) or sodium hydroxide to generate the thiolate anion.

Amine Formation: Primary and secondary amines can also act as nucleophiles, leading to the formation of the corresponding secondary and tertiary amines. The reaction of this compound with an amine, such as diethylamine, would yield 2-chloro-3-((diethylamino)methyl)benzoic acid. These reactions are typically carried out in a polar aprotic solvent, and an excess of the amine or a non-nucleophilic base is often used to neutralize the HCl formed during the reaction. mnstate.edu

Elimination Reactions and Olefin Formation (if applicable to a derivative intermediate)

While direct elimination from this compound to form an olefin is not a primary reaction pathway, its derivatives can undergo such transformations. For instance, if the chloromethyl group is used to alkylate a carbon nucleophile, the resulting product may be susceptible to elimination.

A more relevant possibility for olefin formation involves the dehydrohalogenation of a derivative where a second substituent with an abstractable proton is introduced. For example, the homocoupling of benzyl (B1604629) chloride derivatives can lead to the formation of stilbenes. orgsyn.org While this is not a direct elimination of the starting material, it demonstrates a pathway to olefinic products originating from the reactive chloromethyl group. The formation of stilbene (B7821643) derivatives from substituted benzyl chlorides in the presence of a base is a known transformation. rsc.org

Rearrangement Reactions Involving the Chloromethyl Moiety

The chloromethyl group itself is not prone to rearrangement under typical conditions. However, derivatives of this compound, particularly those where the chloromethyl group has been converted into a quaternary ammonium (B1175870) salt, could potentially undergo rearrangement reactions.

One such example is the Sommelet-Hauser rearrangement . This reaction involves the treatment of a benzylic quaternary ammonium salt with a strong base, such as sodium amide. The reaction proceeds through a rsc.orgquora.com-sigmatropic rearrangement of an ylide intermediate, resulting in the formation of an ortho-substituted N,N-dialkylbenzylamine. researchgate.net For a derivative of this compound, this would involve initial quaternization of an amine with the chloromethyl group, followed by treatment with a strong base.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is dictated by the electronic and steric effects of the existing substituents: the chloro group, the carboxylic acid group, and the chloromethyl group.

Chloro Group (-Cl): This is a deactivating but ortho, para-directing group. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but the lone pairs on the chlorine atom can donate electron density through resonance to the ortho and para positions, directing incoming electrophiles to these sites. libretexts.org

Carboxylic Acid Group (-COOH): This is a strongly deactivating and meta-directing group. Both its inductive and resonance effects withdraw electron density from the ring, making electrophilic substitution more difficult. nih.gov

Chloromethyl Group (-CH₂Cl): This group is generally considered to be deactivating due to the electron-withdrawing nature of the chlorine atom. askfilo.com

Considering the directing effects of these substituents, the positions for electrophilic attack can be predicted. The carboxylic acid group directs incoming electrophiles to the meta positions (positions 5 and 1, with position 1 being the carbon bearing the carboxylic acid). The chloro group directs to its ortho (position 1 and 3) and para (position 5) positions. The chloromethyl group is at position 3.

The combined effect of these groups suggests that the most likely position for electrophilic substitution would be position 5, which is para to the chloro group and meta to the carboxylic acid group. Nitration of 2-chlorotoluene (B165313), a related compound, often yields substitution at the position para to the chlorine atom. quora.comquora.com

Electrophilic Substitution ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-chloro-3-(chloromethyl)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃5-bromo-2-chloro-3-(chloromethyl)benzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Likely to be difficult due to the deactivating nature of the ring

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Chloro-position

The chloro group on the aromatic ring of this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester to form a biaryl compound. The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base would be expected to yield a biphenyl (B1667301) derivative.

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. This would allow for the introduction of a vinyl group at the 2-position of the benzoic acid derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl chloride and an amine. This provides a direct route to N-aryl derivatives of 2-amino-3-(chloromethyl)benzoic acid. Copper-catalyzed amination of 2-chlorobenzoic acids has also been shown to be an effective method. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylethyne.

Stille Coupling: This reaction utilizes a palladium catalyst to couple the aryl chloride with an organostannane reagent, providing another route for carbon-carbon bond formation.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biphenyl derivative
Heck-MizorokiAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
Buchwald-HartwigAminePd catalyst with specialized phosphine ligands, Base (e.g., NaOtBu)Aryl amine
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Aryl alkyne
StilleOrganostannanePd catalyst (e.g., Pd(PPh₃)₄)Biaryl or vinyl derivative

Derivatization Strategies and Novel Compound Design Based on 2 Chloro 3 Chloromethyl Benzoic Acid Scaffold

Synthesis of Ester and Amide Libraries

The carboxylic acid functionality of 2-chloro-3-(chloromethyl)benzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to generate extensive libraries of new compounds.

Esterification is typically achieved by reacting the parent acid with a variety of alcohols under acidic conditions or by converting the benzoic acid to the more reactive acyl chloride followed by treatment with an alcohol. For instance, the reaction with salicylic (B10762653) acid in the presence of a pyridine (B92270) catalyst and microwave irradiation yields 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. nih.govacs.org This method, a modification of the Schotten-Baumann reaction, has been utilized to synthesize numerous benzoyl salicylate (B1505791) derivatives. nih.gov

Similarly, amide libraries can be constructed by reacting 2-chloro-3-(chloromethyl)benzoyl chloride (the activated form of the acid) with a wide range of primary and secondary amines. Optimal conditions for such amidations often involve the use of a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an N-haloimide such as N-chlorophthalimide at room temperature. nih.gov This methodology has proven effective for a variety of amine substrates, including benzylamine (B48309) and benzylmethylamine. nih.gov

Table 1: Examples of Ester and Amide Derivatives of this compound

Derivative NameReactantReaction Type
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSalicylic acidEsterification
N-Benzyl-2-chloro-3-(chloromethyl)benzamideBenzylamineAmidation
N,N-Diphenyl-2-chloro-3-(chloromethyl)benzamideDiphenylamineAmidation
N-Mesityl-2-chloro-3-(chloromethyl)benzamide2,4,6-TrimethylanilineAmidation

Functionalization of the Chloromethyl Group for Advanced Intermediates

The chloromethyl group on the this compound scaffold provides a valuable handle for introducing further molecular complexity. This benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

For example, the chloromethyl group can be converted to more reactive bromo or iodo analogs by treatment with alkali halides like sodium bromide or sodium iodide in a solvent such as acetone. google.com This halogen exchange can enhance the reactivity of the molecule in subsequent synthetic steps.

Furthermore, the chloromethyl group can react with various nucleophiles to create new carbon-heteroatom or carbon-carbon bonds. These reactions open pathways to advanced intermediates that can be used in the synthesis of more complex molecules.

Design and Synthesis of Polyfunctionalized Aromatic Systems

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents—the chloro, chloromethyl, and carboxylic acid groups—direct incoming electrophiles to specific positions on the ring, allowing for the regioselective synthesis of polyfunctionalized aromatic systems.

For example, nitration of similar scaffolds, such as 2-chloro-5-(trifluoromethyl)benzonitrile, is a known transformation to introduce a nitro group onto the benzene (B151609) ring. nih.gov This subsequent derivatization can lead to precursors for various bioactive compounds.

Construction of Heterocyclic Architectures Utilizing this compound

The reactive sites on this compound can be strategically utilized in cyclization reactions to construct a variety of heterocyclic architectures. These reactions often involve intramolecular or intermolecular condensations where the carboxylic acid and chloromethyl groups, or derivatives thereof, participate in ring formation.

One common strategy involves the conversion of the carboxylic acid to an amide or hydrazide, which can then react with the chloromethyl group or a derivative to form a heterocyclic ring. For instance, the synthesis of benzothiazinones has been achieved from related 2-chloro-3-nitrobenzoic acid precursors. nih.gov In this type of synthesis, the acid is activated and reacted with a source of sulfur and nitrogen to form the heterocyclic core.

Another approach involves the use of the chloromethyl group as an anchor point for building a new ring system. For example, reaction with a binucleophilic reagent can lead to the formation of a fused or spirocyclic heterocycle. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest that this scaffold is a viable starting material for such transformations. For instance, related 2-chloro-3-formyl quinolines are used to synthesize pyrimidines and oxazoles. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 3 Chloromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 2-chloro-3-(chloromethyl)benzoic acid, with its distinct chemical environments for protons and carbons, NMR provides invaluable information.

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be essential for assigning the carbon signals of the chloromethyl group and the aromatic C-H bonds by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the chloromethyl group and the adjacent aromatic carbons (C2, C3, and C4), as well as the carboxylic carbon. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

A hypothetical data table for expected HMBC correlations is presented below:

Proton (¹H)Expected HMBC Correlation to Carbon (¹³C)
Aromatic CHAdjacent Aromatic C, Carboxyl C
Chloromethyl CH₂C2, C3, C4
Carboxyl OHCarboxyl C, C1, C2

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) would be the technique of choice to investigate the presence of different crystalline forms, or polymorphs, of this compound. Polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. This analysis provides insights into the molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of two chlorine atoms and distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be clearly resolved.

Theoretical Data for this compound
Molecular Formula C₈H₆Cl₂O₂
Monoisotopic Mass 203.9796 Da
Expected Isotopic Pattern Presence of M, M+2, and M+4 peaks due to two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. By analyzing the resulting fragment ions, the connectivity of the molecule can be confirmed. Expected fragmentation pathways for this compound could include the loss of the chloromethyl group, the carboxyl group, or a chlorine atom, providing definitive structural information.

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

Single Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For a compound like this compound, SC-XRD would be instrumental in understanding the intramolecular conformation and the supramolecular assembly driven by intermolecular forces.

The methodology involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to solve the crystal structure.

Based on studies of analogous benzoic acid derivatives, it is highly probable that this compound would crystallize to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. rsc.org These dimers are a common and highly stable motif in the crystal structures of carboxylic acids. The chlorine atom on the aromatic ring and the chloromethyl group could further influence the crystal packing through weaker C-H···Cl and Cl···Cl interactions.

While a definitive crystal structure for this compound has not been reported in open crystallographic databases, a hypothetical set of crystallographic parameters can be proposed based on known structures of similar compounds.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12-15
b (Å) ~4-6
c (Å) ~15-18
β (°) ~95-105
Volume (ų) ~900-1200

This data is predictive and awaits experimental verification.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and can significantly impact physical properties. ucl.ac.uk Substituted benzoic acids are known to exhibit polymorphism. ucl.ac.uk

In PXRD, a powdered sample is exposed to an X-ray beam, and the diffraction angles are recorded. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD would be essential for:

Routine identification and quality control of the crystalline form.

Screening for different polymorphs by analyzing samples crystallized under various conditions (e.g., different solvents, temperatures).

Monitoring phase transformations that may occur due to external stimuli like heat or pressure.

A hypothetical PXRD pattern for a crystalline form of this compound would exhibit a series of peaks at characteristic 2θ values.

Hypothetical Powder X-ray Diffraction Data for a Polymorph of this compound

2θ (°) Relative Intensity (%)
12.5 45
15.8 100
18.2 60
21.0 35
25.3 80

This data is a representative example and would be unique to a specific polymorph.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. These two techniques are complementary, as the selection rules for vibrational transitions differ.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxylic acid group.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. Most of the scattered light is at the same wavelength as the incident light (Rayleigh scattering), but a small fraction is scattered at a different wavelength (Raman scattering), with the energy difference corresponding to the energy of molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, a combined IR and Raman analysis would allow for a comprehensive vibrational assignment. The presence of a heavy chlorine atom would be expected to give rise to distinct low-frequency vibrations.

Predicted Vibrational Frequencies for this compound

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3000 Broad, Strong O-H stretch (in hydrogen-bonded dimer)
~2960 Medium Aromatic C-H stretch
~2850 Medium Methylene C-H stretch
~1700 Very Strong C=O stretch (in hydrogen-bonded dimer)
~1600, ~1580, ~1450 Medium-Strong Aromatic C=C stretches
~1420 Strong O-H in-plane bend coupled with C-O stretch
~1300 Medium C-O stretch coupled with O-H in-plane bend
~920 Broad, Medium Out-of-plane O-H bend (dimer)
~750 Strong C-Cl stretch (aryl)

Raman Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
~3070 Medium Aromatic C-H stretch
~2960 Medium Methylene C-H stretch
~1620 Strong Aromatic C=C stretch
~1000 Very Strong Aromatic ring breathing mode
~750 Medium-Strong C-Cl stretch (aryl)
~680 Medium-Strong C-Cl stretch (alkyl)

These vibrational frequencies are predicted based on characteristic group frequencies and data from similar molecules. Experimental verification is required.

Computational and Theoretical Chemistry Studies on 2 Chloro 3 Chloromethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 2-chloro-3-(chloromethyl)benzoic acid. DFT calculations can predict a wide range of molecular properties.

The electronic structure of this compound is fundamental to its chemical properties. DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For instance, studies on ortho-substituted chlorobenzoic acids have shown that intramolecular interactions can lead to non-planar conformations being the most stable. mdpi.com In this compound, one would expect the carboxylic acid group to be twisted out of the plane of the benzene (B151609) ring due to steric hindrance from the adjacent chloro and chloromethyl substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability.

For substituted benzoic acids, the nature and position of substituents significantly influence the energies and distributions of these frontier orbitals. Electron-withdrawing groups, such as the chloro and carboxylic acid groups, tend to lower the energy of both the HOMO and LUMO, making the molecule less reactive towards electrophiles. mdpi.com The chloromethyl group, while also electron-withdrawing, introduces another potential site for nucleophilic attack. DFT calculations would precisely map the electron density distribution across the molecule, highlighting the electrophilic and nucleophilic regions.

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzoic Acids (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.2-1.55.7
2-Chlorobenzoic Acid-7.4-1.85.6
4-Nitrobenzoic Acid-8.1-2.95.2

Note: This table presents hypothetical but representative data based on general trends observed in computational studies of substituted benzoic acids. Actual values would require specific DFT calculations.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. DFT methods can predict the ¹H and ¹³C NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, calculations would show the downfield shift of the aromatic protons due to the electron-withdrawing effects of the substituents. The proton of the carboxylic acid would appear at a very high chemical shift, typically between 10-12 ppm. youtube.com The chemical shift of the chloromethyl protons would also be influenced by the adjacent chloro group and the benzene ring. youtube.com Computational studies have noted that for some substituted benzoic acid esters, standard prediction protocols can be inaccurate, necessitating detailed DFT calculations for reliable results. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-Cl stretches, and various aromatic C-H and C-C vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzoic Acid

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch~3500
Carboxylic AcidC=O Stretch~1750
Aromatic RingC-H Stretch~3100
ChloromethylC-Cl Stretch~700
Chloro-AromaticC-Cl Stretch~1100

Note: These are approximate values and would be refined by specific calculations for this compound.

The acidity of the carboxylic acid group is a key property of this compound. Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. nih.gov These calculations often employ continuum solvation models to account for the effect of the solvent.

The pKa value is highly dependent on the substituents on the benzene ring. Electron-withdrawing groups, like the chloro and chloromethyl groups, stabilize the resulting carboxylate anion through inductive effects, thereby increasing the acidity of the benzoic acid (i.e., lowering the pKa value). researchgate.net DFT calculations have been successfully used to predict the pKa of various substituted benzoic acids, showing good correlation with experimental values. nih.gov For this compound, the presence of two electron-withdrawing groups ortho and meta to the carboxylic acid would be expected to result in a lower pKa compared to benzoic acid itself.

Reaction Mechanism Investigations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the characterization of transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Transition State Theory (TST) is a fundamental concept in reaction kinetics, and computational methods can locate the transition state structure on the potential energy surface. wikipedia.org A transition state is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy of the reaction can be determined.

For this compound, several reactions could be investigated. For example, the nucleophilic substitution of the chlorine atom in the chloromethyl group. A computational study could model the approach of a nucleophile, locate the transition state for the substitution reaction (likely an Sₙ2-type mechanism), and calculate the activation barrier. Similarly, reactions involving the carboxylic acid group, such as esterification or amidation, could be explored by characterizing the relevant tetrahedral intermediates and transition states. acs.org Studies on the reaction of benzoic acid with radicals have used DFT to map out the reaction pathways, including hydrogen abstraction and addition reactions. nih.gov

Solvents can have a profound impact on reaction rates and mechanisms. rsc.orgnih.gov Computational models can incorporate solvent effects in several ways, from implicit continuum models that represent the solvent as a uniform polarizable medium, to explicit models where individual solvent molecules are included in the calculation. springernature.com

For reactions involving this compound, the choice of solvent would be critical. For instance, in a nucleophilic substitution at the chloromethyl group, a polar aprotic solvent might be preferred to solvate the cation but not strongly interact with the nucleophile. Computational studies can quantify these effects by calculating the free energies of solvation for the reactants, transition state, and products. rsc.org The relative stabilization of these species by the solvent can significantly alter the activation energy. For example, if a transition state is more polar than the reactants, a more polar solvent will stabilize it to a greater extent, thus lowering the activation barrier and accelerating the reaction. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Conformational Preferences:

The primary flexible bonds in this compound are the C-C bond connecting the carboxylic acid group to the benzene ring and the C-C bond of the chloromethyl group. Rotation around these bonds gives rise to different conformers. The orientation of the carboxylic acid group relative to the benzene ring is of particular interest. Like other benzoic acids, it can exist in different planar and non-planar conformations.

In the absence of direct data for this compound, we can look at studies of other substituted benzoic acids. For instance, computational studies on various benzoic acid derivatives show that the presence of substituents, especially in the ortho position, can significantly influence the dihedral angle of the carboxylic group. This is due to steric hindrance and electronic effects. For this compound, the chlorine atom at the 2-position and the chloromethyl group at the 3-position would create a specific steric and electronic environment influencing the rotational barrier of the carboxylic acid group.

Molecular Dynamics in Solution:

Molecular dynamics simulations of substituted benzoic acids in solution have revealed tendencies for self-association. ucl.ac.ukacs.org For example, studies on compounds like 2-chloro-4-nitrobenzoic acid in various solvents have shown the formation of hydrogen-bonded dimers. ucl.ac.ukacs.org In apolar solvents, the carboxylic acid groups of two molecules are likely to form cyclic dimers through hydrogen bonding. In polar, hydrogen-bond accepting solvents, this dimerization is less favorable, and interactions with solvent molecules become more dominant. ucl.ac.ukacs.org

For this compound, MD simulations would likely show similar behavior. The specific nature of the substituents would modulate the strength and geometry of these interactions. The presence of the chloromethyl group could also introduce other potential intermolecular interactions, influencing its aggregation behavior in solution.

An illustrative representation of potential conformers and their relative energies, based on general knowledge of substituted benzoic acids, is provided in the table below. Note that these are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not available.

ConformerDihedral Angle (C-C-C=O) (°)Relative Energy (kJ/mol)
Planar, syn~00
Planar, anti~180Higher
Non-planarVariesIntermediate

QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used for biological endpoints, QSAR can also be applied to model chemical reactivity, such as reaction rates or equilibrium constants.

For this compound, a QSAR model for chemical reactivity would aim to predict its acidic strength (pKa), susceptibility to nucleophilic attack, or other reactivity parameters based on calculated molecular descriptors.

Descriptors for Chemical Reactivity:

A variety of molecular descriptors can be used in QSAR models for chemical reactivity. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the energy of the lowest unoccupied molecular orbital (ELUMO) has been used in conjunction with other descriptors to predict the toxicity of benzoic acids, which is related to their chemical reactivity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Thermodynamic Descriptors: Properties like the partition coefficient (logP) and pKa are crucial for understanding the behavior of a compound in different environments and are often used in reactivity models. nih.gov

A study on 3-(chloromethyl)benzoic acid investigated the correlation between Hammett substituent constants and calculated molecular properties. sigmaaldrich.com Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a benzene ring and are a foundational concept in physical organic chemistry. Such correlations are a form of QSAR for chemical reactivity.

Building a QSAR Model:

To develop a QSAR model for the chemical reactivity of a series of substituted benzoic acids including this compound, the following steps would be undertaken:

Data Set Selection: A series of benzoic acid derivatives with known experimental reactivity data (e.g., pKa values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using computational chemistry software.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation relating the descriptors to the reactivity data.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

An example of a hypothetical QSAR equation for predicting the pKa of substituted benzoic acids might look like:

pKa = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where cn are coefficients determined from the regression analysis.

The following table provides examples of descriptors that would be relevant for a QSAR study of the chemical reactivity of this compound.

Descriptor TypeExample DescriptorRelevance to Chemical Reactivity
ElectronicPartial charge on carboxylic oxygenInfluences the ease of deprotonation (acidity).
ElectronicLUMO EnergyRelates to the susceptibility of the molecule to nucleophilic attack.
ThermodynamicpKaA direct measure of acidic reactivity.
ThermodynamicLogPAffects solubility and partitioning, which can influence reaction rates in multiphase systems.

While a specific QSAR model for the chemical reactivity of this compound has not been reported, the principles of QSAR are well-established and could be readily applied to this compound and its analogs to predict their chemical behavior.

Analytical Method Development and Validation for 2 Chloro 3 Chloromethyl Benzoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating and identifying the components of a mixture. For 2-chloro-3-(chloromethyl)benzoic acid and its related substances, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a successful HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector settings to achieve adequate separation and sensitivity.

A common approach for a substituted benzoic acid like this compound would be a reverse-phase HPLC (RP-HPLC) method. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Development and Optimization:

The development of an RP-HPLC method for this compound would typically involve:

Column Selection: A C18 or C8 column is a common starting point. For instance, a Zorbax SB-Aq column (5 µm, 4.6 x 250 mm) has been used for the analysis of similar fluorinated benzoic acid derivatives. ekb.eg

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is used. The organic solvent, typically acetonitrile (B52724) or methanol (B129727), is varied to optimize the retention time and resolution. The pH of the aqueous buffer is critical for controlling the ionization state of the carboxylic acid group, which significantly impacts its retention. A buffer like 0.1% triethylamine (B128534) adjusted to a specific pH with an acid like orthophosphoric acid is often employed. ekb.eg

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to separate the main compound from its impurities with varying polarities. A typical gradient might start with a lower percentage of the organic solvent and gradually increase it. ekb.eg

Detection: A UV detector is commonly used, with the detection wavelength set at a value where the compound and its potential impurities exhibit significant absorbance. For benzoic acid derivatives, this is often in the range of 205-242 nm. ekb.egnih.gov

A patent describing the synthesis of 3-chloromethyl benzoic acid mentions the use of HPLC to analyze the crude product, indicating its importance in process monitoring. google.com The analysis confirmed the presence of the desired product along with byproducts like benzoic acid. google.com

Illustrative HPLC Parameters for a Substituted Benzoic Acid:

ParameterCondition
Column Amaze C18 SPF, 4.6x150 mm, 3 µm, 100 A helixchrom.com
Mobile Phase 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) helixchrom.com
Flow Rate 1.0 mL/min
Detection UV at 235 nm helixchrom.com
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed by GC-MS. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Derivatization:

To make the compound suitable for GC analysis, the polar carboxylic acid group must be converted into a less polar, more volatile functional group. This process is called derivatization. Common derivatization strategies for carboxylic acids include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form an ester. Alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), are also effective reagents for this purpose. researchgate.net

Silylation: Reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. mdpi.comjfda-online.com

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the mass spectral fragmentation pattern. jfda-online.com

GC-MS Analysis:

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components in the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for the identification of the compound.

Challenges:

Matrix effects can be a significant challenge in GC-MS analysis, where other components in the sample can interfere with the ionization and detection of the target analyte, leading to signal suppression or enhancement. mdpi.com Careful sample preparation and the use of internal standards are crucial to mitigate these effects.

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput analysis.

The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. A study on a derivatization method for various lipids utilized a reversed-phase UPLC system with a C18 column and a gradient elution to achieve separation. nih.gov

Advantages of UPLC for this compound analysis:

Speed: UPLC can significantly reduce analysis times, allowing for a higher sample throughput, which is beneficial in a quality control environment.

Resolution: The smaller particle size of the stationary phase leads to sharper peaks and better separation of closely eluting impurities.

Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, leading to lower detection limits.

Illustrative UPLC Parameters:

ParameterCondition
Column Acquity UPLC BEH C18 (150 × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A Acetonitrile/Water (6:4, v/v) with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid nih.gov
Mobile Phase B Isopropanol/Acetonitrile (9:1, v/v) with 5 mM ammonium formate and 0.1% formic acid nih.gov
Flow Rate 0.35 mL/min nih.gov
Injection Volume 2.5 µL nih.gov
Column Temperature 55 °C nih.gov

This table presents an example of UPLC conditions that could be adapted for the analysis of this compound.

Quantitative Analysis and Purity Assessment Methods

Beyond chromatographic separation, other analytical techniques are employed for the quantitative analysis and purity assessment of this compound.

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a substance in a solution, provided it absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. Aromatic compounds like this compound typically exhibit strong UV absorbance due to their benzene (B151609) ring structure.

Principle:

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Procedure:

A standard solution of highly pure this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffered solution).

The UV spectrum of the standard solution is recorded to determine the wavelength of maximum absorbance (λmax). For a similar compound, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, the λmax was determined to be around 242 nm. nih.gov

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of different known concentrations at the determined λmax.

The absorbance of the unknown sample solution is measured at the same wavelength, and its concentration is determined by interpolating from the calibration curve.

Limitations:

Spectrophotometric methods are generally less specific than chromatographic methods, as any impurity that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is most suitable for the analysis of relatively pure samples or for rapid concentration estimation.

Titrimetric Analysis for Carboxylic Acid Quantification

Titrimetric analysis, specifically acid-base titration, is a classical and highly accurate method for determining the concentration of a carboxylic acid. This method relies on the neutralization reaction between the acidic proton of the carboxylic acid group in this compound and a standard basic solution.

Principle:

A known volume of a solution of the acidic compound is titrated with a standard solution of a strong base (e.g., sodium hydroxide (B78521), NaOH) of known concentration. The reaction is:

R-COOH + NaOH → R-COONa + H₂O

Procedure:

A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.

The standard solution of NaOH is slowly added from a burette to the acidic solution with constant stirring until the endpoint is reached, which is indicated by a persistent color change of the indicator.

The volume of the NaOH solution required to reach the endpoint is recorded.

Calculation:

The purity of the this compound can be calculated based on the volume and concentration of the NaOH solution used, the mass of the sample, and the stoichiometry of the reaction.

Advantages:

High Accuracy and Precision: When performed carefully, titrimetry can provide very accurate and precise results.

Primary Method: It is often considered a primary method of analysis, meaning it does not require calibration against another standard.

Impurity Profiling and Characterization

The purity of a chemical compound is paramount, and a thorough understanding of potential impurities is essential. Impurities in this compound can originate from starting materials, intermediates, or side reactions during its synthesis. The synthesis of chlorobenzoic acid compounds can be complex, and issues such as poor reaction selectivity can lead to the formation of various byproducts. patsnap.comgoogle.com

Common analytical techniques employed for impurity profiling include High-Performance Liquid Chromatography (HPLC), which is a cornerstone for determining the purity of benzoic acid derivatives. ekb.egresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of the compound and its impurities. nih.govacs.orgnih.gov

Potential Impurities:

The manufacturing process for this compound and related structures can introduce several types of impurities:

Starting Materials and Intermediates: Unreacted precursors are a common source of impurities. For instance, in syntheses involving the chlorination of a methyl group, the corresponding unchlorinated methylbenzoic acid could remain. patsnap.com

Over-chlorinated Byproducts: The chlorination step may not be perfectly selective, leading to the formation of di- and trichloromethyl analogs, such as 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid. google.com

Isomeric Impurities: Depending on the synthetic route, other positional isomers of the chloromethyl or chloro groups on the benzene ring could be formed.

Related Compounds: In the synthesis of derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, unreacted starting materials like salicylic (B10762653) acid and 3-(chloromethyl)benzoyl chloride are potential impurities. nih.govacs.org

Below is a table summarizing potential impurities and the analytical methods used for their identification and quantification.

Impurity TypePotential Impurity NameCommon Analytical Method(s)
Starting Material 2-chloro-3-methylbenzoic acidHPLC, GC-MS
Byproduct 3-(dichloromethyl)benzoic acidHPLC, ¹H NMR, MS
Byproduct 3-(trichloromethyl)benzoic acidHPLC, ¹H NMR, MS
Isomeric Impurity Positional isomers (e.g., 4-chloro-3-(chloromethyl)benzoic acid)HPLC, ¹H NMR, MS
Related Synthesis Impurity Salicylic acid (in derivative synthesis)HPLC, TLC

This table is generated based on synthetic pathways of related compounds and represents potential impurities.

Stability Studies and Degradation Pathway Investigations

Stability testing is a critical component of a compound's lifecycle management, providing insights into how its quality varies over time under the influence of environmental factors such as temperature and humidity. For derivatives of this compound, analytical methods like HPLC are used to monitor stability. nih.govacs.org

Accelerated stability testing, where the compound is subjected to stress conditions (e.g., high temperature and humidity), is a common practice to predict shelf life and identify likely degradation products. nih.gov For instance, a derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to have a tentative shelf life of three years at 25°C and 75 ± 5% relative humidity. nih.govacs.org Under these conditions, no degradation product, such as salicylic acid, was observed. nih.govacs.org Another related compound, 2-(chloromethyl)benzoic acid, is reported to be stable for at least two years when stored at -20°C. chemodex.com

Forced Degradation and Degradation Pathways:

Forced degradation studies involve exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to deliberately induce degradation. This helps in identifying potential degradation products and elucidating degradation pathways. While specific forced degradation data for this compound is not detailed in the provided results, plausible degradation pathways can be inferred from the chemistry of related chlorobenzoic acids.

The microbial degradation of chlorobenzoic acids often proceeds via hydroxylation of the aromatic ring, leading to the formation of chlorocatechol intermediates, followed by ring cleavage. nih.govresearchgate.net Chemical degradation under oxidative conditions could follow a similar pathway. Hydrolysis represents another key degradation route. The chloromethyl group is susceptible to hydrolysis, which would convert it to a hydroxymethyl group, forming 2-chloro-3-(hydroxymethyl)benzoic acid.

Study TypeConditionPotential Degradation ProductsPotential Degradation Pathway
Hydrolytic Acidic/Basic/Neutral pH2-chloro-3-(hydroxymethyl)benzoic acidHydrolysis of the C-Cl bond in the chloromethyl group.
Oxidative H₂O₂Hydroxylated derivatives (e.g., chlorocatechols)Oxidation of the benzene ring.
Thermal High TemperatureDecarboxylation products, polymersThermal decomposition.
Photolytic UV/Visible LightRadical species, dechlorination productsPhotodegradation.

This table outlines potential degradation pathways based on the chemical structure and data from related compounds.

The stability of a derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been noted to be robust, with no significant degradation observed over a three-year period at ambient conditions. nih.gov This suggests that the core structure may possess considerable stability.

Based on a thorough review of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided. Searches for this compound's role as a precursor and intermediate in advanced chemical syntheses, including its applications in specialty chemicals, material science, catalyst and ligand design, and agrochemical and dyestuff production, did not yield specific research findings or data.

The scientific literature that is accessible primarily discusses related but structurally distinct compounds, such as other isomers of chloromethylbenzoic acid or more complex derivatives. This suggests that "this compound" may be a rare or not extensively studied compound, and as such, its applications in the requested fields are not documented in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article that fulfills the requirements of the requested outline for "this compound" at this time.

Conclusion and Future Research Directions

Identification of Knowledge Gaps and Untapped Research Avenues

The absence of dedicated research on 2-chloro-3-(chloromethyl)benzoic acid presents a clear knowledge gap. The primary unanswered questions revolve around its fundamental chemical and biological properties. Key untapped research avenues include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in good yield and purity is the first critical step. Subsequent characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structure and properties.

Chemical Reactivity: The presence of both a carboxylic acid and a chloromethyl group suggests a rich and varied reactivity profile. Investigations into its potential as a building block in organic synthesis, for example in the formation of esters, amides, or through reactions of the chloromethyl group, are warranted.

Biological Activity Screening: Given that many benzoic acid derivatives exhibit biological activity, screening this compound for various pharmacological effects is a logical next step. This could include assays for antimicrobial, antifungal, anticancer, or anti-inflammatory properties. The structural similarity to the precursor of the anti-inflammatory compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid suggests that this could be a fruitful area of investigation.

Materials Science Applications: The rigid, functionalized aromatic structure of the molecule could make it a candidate for applications in materials science, for instance, as a monomer for the synthesis of novel polymers or as a component in the design of functional organic materials.

Emerging Methodologies and Technologies for Compound Investigation

Modern scientific advancements offer powerful tools to investigate novel compounds like this compound. Some emerging methodologies that could be applied include:

High-Throughput Screening (HTS): Once synthesized, HTS platforms could be employed to rapidly screen the compound against a wide array of biological targets, accelerating the discovery of any potential therapeutic applications.

Computational Chemistry and Molecular Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the compound's structure, reactivity, and potential interactions with biological macromolecules. This can help to guide and prioritize experimental investigations.

Organocatalysis and Biocatalysis: Modern catalytic methods could be explored for a more efficient and sustainable synthesis of the compound. Enzymatic reactions, for example, could offer high selectivity and milder reaction conditions.

Advanced Analytical Techniques: Techniques such as 2D-NMR and single-crystal X-ray diffraction would provide definitive structural information. Advanced mass spectrometry techniques could be used to study its fragmentation patterns and potential metabolites if it is found to have biological activity.

Broader Scientific Impact and Potential for Future Innovation

While direct information is scarce, the potential for future innovation stemming from the study of this compound is significant. Its unique combination of functional groups—a chlorinated aromatic ring, a carboxylic acid, and a reactive chloromethyl group—makes it a versatile scaffold.

The exploration of this compound could lead to:

New Pharmaceutical Leads: The discovery of novel biological activities could pave the way for the development of new drugs with unique mechanisms of action.

Novel Chemical Intermediates: Its bifunctional nature could make it a valuable intermediate for the synthesis of more complex molecules, contributing to the toolbox of synthetic organic chemists.

Innovative Materials: Its incorporation into polymers or other materials could lead to the development of new materials with tailored properties for a variety of applications.

Q & A

Q. What are the applications of this compound in the design of pharmaceutical intermediates, based on structural analogs?

  • Methodological Answer :
  • Case Study 1 : Analog 6-chloro-3-(chloromethyl)benzothiadiazine is a key intermediate in Altizide (a diuretic), where -CH₂Cl is displaced by a sulfonamide group .
  • Case Study 2 : The compound’s chlorine atoms enable Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties for kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.